molecular formula C19H22N2O2S B2642118 (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1797958-84-9

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B2642118
CAS No.: 1797958-84-9
M. Wt: 342.46
InChI Key: WEYWLJFUUNRROT-UHFFFAOYSA-N
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Description

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-(methylthio)phenyl)methanone is a complex organic compound that features a combination of pyridine, piperidine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-(methylthio)phenyl)methanone typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. Common synthetic routes may include:

    Formation of the pyridine derivative: This can be achieved through various methods such as the reaction of 2-chloropyridine with methylamine.

    Synthesis of the piperidine derivative: This involves the reaction of piperidine with appropriate reagents to introduce the desired substituents.

    Coupling reactions: The pyridine and piperidine derivatives are then coupled with the phenyl group through reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-(methylthio)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-(methylthio)phenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry

In industry, this compound could be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-(methylthio)phenyl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Pyridin-2-yloxy)piperidin-1-yl)(2-(methylthio)phenyl)methanone
  • (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenyl)methanone

Uniqueness

The uniqueness of (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-(methylthio)phenyl)methanone lies in the presence of both the methylthio and methanone groups, which can impart distinct chemical and biological properties. These features may enhance its reactivity and potential as a versatile intermediate in synthetic chemistry or as a pharmacologically active compound.

Properties

IUPAC Name

[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-14-6-5-9-18(20-14)23-15-10-12-21(13-11-15)19(22)16-7-3-4-8-17(16)24-2/h3-9,15H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYWLJFUUNRROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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